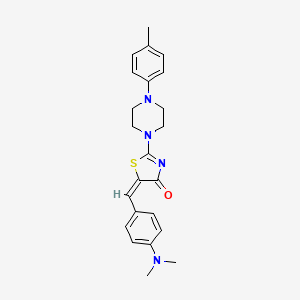![molecular formula C17H7ClF6N4 B2524673 9-(4-chlorophényl)-2,4-bis(trifluorométhyl)[1,2,4]triazolo[4,3-a][1,8]naphtyridine CAS No. 338773-24-3](/img/structure/B2524673.png)
9-(4-chlorophényl)-2,4-bis(trifluorométhyl)[1,2,4]triazolo[4,3-a][1,8]naphtyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C17H7ClF6N4 and its molecular weight is 416.71. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé une série de nouveaux dérivés de triazolo[4,3-a]pyrazine, dont ce composé, et ont évalué leur activité antibactérienne . Certains de ces dérivés ont présenté des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positives et d'Escherichia coli Gram-négatives. Notamment, le composé 2e a montré une activité antibactérienne supérieure, comparable à celle de l'ampicilline, un agent de première ligne.
Activité antibactérienne
Mécanisme D'action
Target of Action
The primary targets of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as the reduction of cell proliferation and angiogenesis, which are critical processes for tumor growth and metastasis .
Result of Action
The molecular and cellular effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the disruption of the c-Met and VEGFR-2 signaling pathways .
Analyse Biochimique
Biochemical Properties
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met and VEGFR-2 kinases, which are critical in cellular signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, it interacts with various proteins involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine on cellular processes are profound. It has been observed to inhibit the growth of cancer cell lines such as A549, MCF-7, and Hela by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis . The compound influences cell signaling pathways by inhibiting the expression of c-Met and VEGFR-2, which are crucial for cell survival and proliferation . Furthermore, it affects gene expression and cellular metabolism, leading to reduced cell viability and increased apoptotic activity.
Molecular Mechanism
At the molecular level, 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their catalytic activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered gene expression and cellular responses. Additionally, molecular docking studies have shown that the compound forms stable complexes with these enzymes, further supporting its inhibitory mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and increased apoptotic activity, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential clinical applications.
Metabolic Pathways
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation . The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, ensuring its effective interaction with biomolecules .
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF6N4/c18-9-3-1-8(2-4-9)14-27-26-13-6-5-10-11(16(19,20)21)7-12(17(22,23)24)25-15(10)28(13)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQYXDRIOMZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
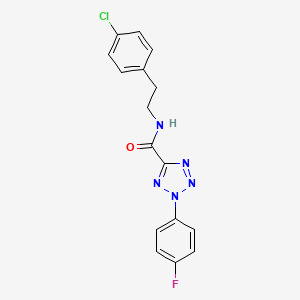
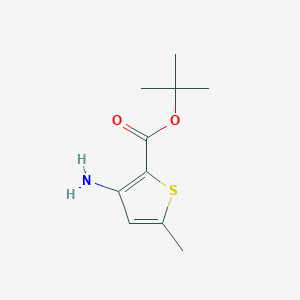
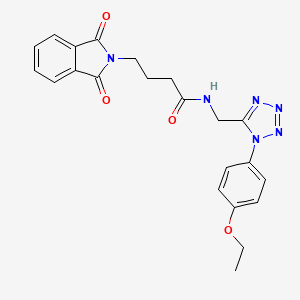
![N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)
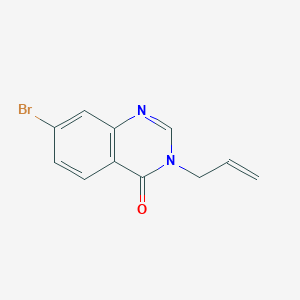

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine](/img/structure/B2524605.png)
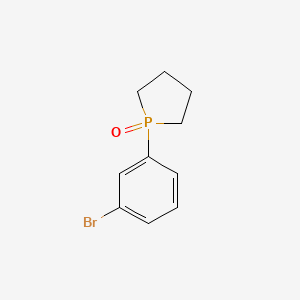
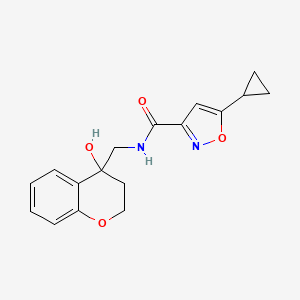
![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)
